3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL is an organosilicon compound characterized by the presence of a silyl group attached to a non-4-yn-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL typically involves the reaction of 1-(dimethyl(phenyl)silyl)propan-1-one with 1-hexyne in the presence of ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF). The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature for one hour and then cooled to -78°C before the addition of the acylsilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as flash chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted silyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group and triple bond provide sites for further functionalization, enabling the compound to act as a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Dimethyl(phenyl)silyl]propyl acrylate
- 3-[Dimethyl(phenyl)silyl]propyl methacrylate
Uniqueness
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL is unique due to its combination of a silyl group, hydroxyl group, and triple bond. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
918138-95-1 |
---|---|
Molekularformel |
C17H26OSi |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]non-4-yn-3-ol |
InChI |
InChI=1S/C17H26OSi/c1-5-7-8-12-15-17(18,6-2)19(3,4)16-13-10-9-11-14-16/h9-11,13-14,18H,5-8H2,1-4H3 |
InChI-Schlüssel |
MDACKEUXDYNSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(CC)(O)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.